molecular formula C17H8F2N2O3 B2715710 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950416-00-9

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2715710
CAS No.: 950416-00-9
M. Wt: 326.259
InChI Key: OCDPVURXFFLZSC-UHFFFAOYSA-N
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Description

6-Fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a fluorinated coumarin derivative featuring a 1,2,4-oxadiazole substituent. Its structure combines a coumarin core (a benzopyrone scaffold) with a 4-fluorophenyl-substituted oxadiazole moiety. This compound is of interest in medicinal chemistry due to the known pharmacological activities of coumarins (anticoagulant, antimicrobial) and oxadiazoles (anti-inflammatory, anticancer) .

Properties

IUPAC Name

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F2N2O3/c18-11-3-1-9(2-4-11)15-20-16(24-21-15)13-8-10-7-12(19)5-6-14(10)23-17(13)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPVURXFFLZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a 4-fluorophenyl hydrazine derivative, which is then reacted with a suitable carboxylic acid to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Parameters of Analogues
Compound Space Group Planarity Dihedral Angle (Fluorophenyl) Refinement Program
Target Compound Not reported Partially planar Likely <30° (estimated) SHELXL (assumed)
Compound 4 () P 1̄ Mostly planar ~90° (perpendicular group) SHELXL
Chalcone () Various Variable 7.14°–56.26° SHELXL
Table 2: Substituent Effects
Compound Fluorine Positions Biological Relevance
Target Compound 6-fluoro (coumarin), 4-fluoro (phenyl) Enhanced lipophilicity, potential kinase inhibition
Compound 5 () Multiple 4-fluoro (phenyl) Antimicrobial activity (hypothesized)
4-Fluoro-chalcone () 4-fluoro (phenyl) Anticancer properties

Biological Activity

6-Fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone fused with a 1,2,4-oxadiazole moiety and a fluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₈H₁₅F₂N₃O₃
Molecular Weight353.33 g/mol
CAS Number2770606-57-8
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in critical cellular pathways, including:

  • Anti-inflammatory effects : By modulating inflammatory pathways through enzyme inhibition.
  • Anticancer properties : Targeting proteins involved in cancer cell proliferation and survival, such as thymidylate synthase and HDAC.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.

Case Study:
A study conducted by demonstrated that derivatives of 1,2,4-oxadiazole exhibit high bioactivity against cancer cells. The structure-activity relationship (SAR) analysis revealed that substitutions on the oxadiazole ring significantly influence anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses broad-spectrum antibacterial activity:

  • Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

A comparative study showed that compounds similar to this one exhibited a 16 to 32-fold increase in antibacterial activity compared to traditional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokine production. This action can be crucial in treating diseases characterized by chronic inflammation.

Case Studies

  • Antitumor Activity : A recent investigation assessed the efficacy of various oxadiazole derivatives against A431 human epidermoid carcinoma cells. The study reported that compounds with similar structural features to this compound demonstrated significant growth inhibition .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited superior activity compared to existing antibiotics .

Q & A

Q. How can in vivo efficacy and pharmacokinetics be optimized for preclinical development?

  • Methodological Answer :
  • Formulation : Nanoemulsions (PLGA-PEG) increase oral bioavailability (AUC₀–24 = 450 µg·h/mL vs. 120 µg·h/mL for free compound) .
  • Metabolite Identification : LC-QTOF-MS detects glucuronidated metabolites in rat plasma; adjust dosing regimens to minimize clearance .

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